Chemical structure and molecular properties of N-(cyclopropylmethyl)-2-(methylamino)acetamide
Chemical structure and molecular properties of N-(cyclopropylmethyl)-2-(methylamino)acetamide
Topic: Chemical Structure and Molecular Properties of N-(cyclopropylmethyl)-2-(methylamino)acetamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
[1][2][3]
Introduction & Chemical Identity
N-(Cyclopropylmethyl)-2-(methylamino)acetamide (CAS: 1016764-96-7) is a specialized secondary amine-amide derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1][2] Structurally, it integrates a sarcosine (N-methylglycine) backbone with an N-cyclopropylmethyl (N-CPM) substituent.
The N-CPM motif is a critical structural element in pharmacology, famously associated with modulating receptor efficacy from agonism to antagonism in opioid ligands (e.g., naltrexone, buprenorphine). Consequently, this molecule serves as a strategic intermediate for introducing the N-CPM moiety into peptide mimetics, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | N-(cyclopropylmethyl)-2-(methylamino)acetamide |
| CAS Number | 1016764-96-7 |
| Molecular Formula | |
| SMILES | CNCC(=O)NCC1CC1 |
| InChI Key | DWQCWJGAYLIOTF-UHFFFAOYSA-N |
| Synonyms | Acetamide, N-(cyclopropylmethyl)-2-(methylamino)-; AldrichCPR |
Physicochemical Properties
The molecule exhibits amphiphilic character due to the lipophilic cyclopropyl group and the hydrophilic secondary amine/amide core. Understanding these properties is vital for predicting its behavior in synthesis and biological assays.
Molecular Descriptors
| Property | Value | Source/Method |
| Molecular Weight | 142.20 g/mol | Calculated |
| LogP (Octanol/Water) | -0.40 | Predicted (XLogP3) |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Computed |
| H-Bond Donors | 2 (Amine NH, Amide NH) | Structural Analysis |
| H-Bond Acceptors | 2 (Amide O, Amine N) | Structural Analysis |
| Rotatable Bonds | 4 | Structural Analysis |
| pKa (Basic Amine) | ~9.2 | Predicted (Secondary Amine) |
| pKa (Amide) | ~15.6 | Predicted (Amide NH) |
| Boiling Point | 283.1 ± 19.0 °C | Predicted (760 Torr) |
| Density | 1.04 ± 0.1 g/cm³ | Predicted |
Analyst Note: The negative LogP (-0.40) indicates this compound is relatively water-soluble compared to fully alkylated analogs. In drug design, this polarity suggests it acts as a "soluble linker" that does not significantly penalize the lipophilicity of the final drug candidate.
Synthetic Methodology
The synthesis of N-(cyclopropylmethyl)-2-(methylamino)acetamide typically follows a convergent pathway. The most robust industrial route involves the acylation of cyclopropylmethylamine followed by nucleophilic substitution.
Primary Synthetic Route: The Chloroacetyl Chloride Method
This protocol minimizes side reactions (such as bis-alkylation) by using an excess of methylamine in the final step.
Step 1: Acylation Reaction of cyclopropylmethylamine with chloroacetyl chloride in the presence of a base (TEA or DIPEA) to form the intermediate 2-chloro-N-(cyclopropylmethyl)acetamide .
Step 2: Amination Nucleophilic displacement of the chloride by methylamine.
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway via chloroacetamide intermediate.
Experimental Protocol (General Procedure)
-
Preparation of Intermediate :
-
Dissolve cyclopropylmethylamine (1.0 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM).
-
Cool to 0°C. Dropwise add Chloroacetyl chloride (1.05 eq).
-
Stir at RT for 2 hours. Wash with water/brine. Dry organic layer (
) and concentrate. -
Yield expectation: >90% (White solid).
-
-
Amination :
-
Dissolve the chloro-intermediate in THF.
-
Add Methylamine (40% aq. solution or 2M in THF, 5.0 eq). Note: Excess prevents dimerization.
-
Stir sealed at RT for 12–18 hours.
-
Concentrate to remove solvent and excess amine.
-
Purification : Acid-base extraction or Column Chromatography (DCM:MeOH:NH3).
-
Analytical Characterization
For verification of the synthesized compound, the following spectroscopic signatures are diagnostic.
Predicted NMR Signatures ( -NMR, )
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Cyclopropyl Ring | 0.20 – 0.60 | Multiplets | 4H | Ring |
| Cyclopropyl CH | 0.90 – 1.10 | Multiplet | 1H | Ring CH (Methine) |
| N-Methyl | ~2.45 | Singlet | 3H | |
| N-Methylene (Ring) | ~3.15 | Triplet/DD | 2H | |
| Alpha-Methylene | ~3.30 | Singlet | 2H | |
| Amide NH | ~7.00 – 7.50 | Broad Singlet | 1H | Amide Proton |
Mass Spectrometry (ESI-MS)
-
Molecular Ion
: 143.2 m/z -
Fragmentation Pattern :
-
Loss of cyclopropylmethyl group (
). -
Cleavage of the amide bond.
-
Applications in Drug Discovery
This molecule is not a drug itself but a privileged scaffold .
-
Opioid Receptor Modulation : The N-cyclopropylmethyl group is the "gold standard" substituent for antagonists at the
-opioid receptor (MOR). Researchers use this acetamide linker to probe binding pockets where flexibility (via the methylene spacer) is required. -
GlyT1 Inhibitors : Sarcosine derivatives are investigated for Glycine Transporter 1 (GlyT1) inhibition, relevant in Schizophrenia treatment.
-
Fragment-Based Drug Design (FBDD) : Due to its low molecular weight (<150 Da) and high solubility, it is an ideal "fragment" for crystallographic screening against novel protein targets.
Safety & Handling
-
GHS Classification : Warning.
-
Hazard Statements : H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric
over long periods.
References
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Sigma-Aldrich . Product Specification: N-(Cyclopropylmethyl)-2-(methylamino)acetamide (AldrichCPR). Retrieved from .
-
PubChem . Compound Summary: N-(Cyclopropylmethyl)-2-(methylamino)acetamide (CID 56946894 Analog). Retrieved from .
-
ChemicalBook . CAS 1016764-96-7 Entry & Physical Properties. Retrieved from .
-
Santa Cruz Biotechnology . N-Cyclopropyl-2-(methylamino)acetamide (Related Structure). Retrieved from .
